Cas no 2229105-47-7 (3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine)

3-{5-Chlorothieno[3,2-b]pyridin-2-yl}azetidine is a heterocyclic compound featuring a fused thienopyridine core with an azetidine substituent. Its unique structure combines a chlorinated thienopyridine moiety, known for its electron-withdrawing properties, with a strained azetidine ring, which can enhance reactivity and binding affinity in medicinal chemistry applications. This compound is of interest in pharmaceutical research, particularly as a potential intermediate for kinase inhibitors or other biologically active molecules. The presence of both nitrogen and sulfur heteroatoms within the fused ring system may contribute to improved metabolic stability and target selectivity. Its well-defined molecular architecture allows for precise modifications in drug discovery efforts.
3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine structure
2229105-47-7 structure
商品名:3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine
CAS番号:2229105-47-7
MF:C10H9ClN2S
メガワット:224.709859609604
CID:6228820
PubChem ID:165979115

3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine 化学的及び物理的性質

名前と識別子

    • 3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine
    • 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
    • 2229105-47-7
    • EN300-1994546
    • インチ: 1S/C10H9ClN2S/c11-10-2-1-8-7(13-10)3-9(14-8)6-4-12-5-6/h1-3,6,12H,4-5H2
    • InChIKey: QOWVZCSTSPEFIB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=C(C3CNC3)S2)N=1

計算された属性

  • せいみつぶんしりょう: 224.0174972g/mol
  • どういたいしつりょう: 224.0174972g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 53.2Ų

3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1994546-10g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
10g
$8611.0 2023-09-16
Enamine
EN300-1994546-5g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
5g
$5807.0 2023-09-16
Enamine
EN300-1994546-0.05g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
0.05g
$1682.0 2023-09-16
Enamine
EN300-1994546-0.5g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
0.5g
$1922.0 2023-09-16
Enamine
EN300-1994546-0.25g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
0.25g
$1841.0 2023-09-16
Enamine
EN300-1994546-1.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
1g
$2002.0 2023-05-23
Enamine
EN300-1994546-0.1g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
0.1g
$1761.0 2023-09-16
Enamine
EN300-1994546-5.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
5g
$5807.0 2023-05-23
Enamine
EN300-1994546-1g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
1g
$2002.0 2023-09-16
Enamine
EN300-1994546-10.0g
3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine
2229105-47-7
10g
$8611.0 2023-05-23

3-{5-chlorothieno3,2-bpyridin-2-yl}azetidine 関連文献

3-{5-chlorothieno3,2-bpyridin-2-yl}azetidineに関する追加情報

3-{5-Chlorothieno[3,2-b]pyridin-2-yl}Azetidine: A Comprehensive Overview

The compound 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine, also known by its CAS number NO. 105-47-7, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is a derivative of the thienopyridine family, which has been extensively studied due to its unique electronic properties and structural versatility. The presence of the azetidine ring further enhances its chemical reactivity and biological activity, making it a subject of interest for researchers worldwide.

The structure of 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine consists of a thienopyridine core with a chlorine substituent at the 5-position and an azetidine ring attached at the 2-position. This arrangement creates a molecule with both aromatic and non-aromatic components, which can lead to interesting electronic transitions and reactivity patterns. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

One of the most promising aspects of this compound is its potential application in the field of medicinal chemistry. Researchers have been exploring its ability to act as a scaffold for designing bioactive molecules. For instance, modifications to the chlorine substituent or the azetidine ring could lead to compounds with enhanced selectivity and potency against specific targets. These findings are supported by recent computational studies that have mapped out the binding affinities of similar structures to various protein targets.

In addition to its pharmacological applications, 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine has also been studied for its role in organic synthesis. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and cycloaddition reactions, makes it a valuable intermediate in the construction of complex molecules. Recent advancements in catalytic methods have further expanded its utility in synthetic routes, enabling more efficient and selective reactions.

The synthesis of this compound typically involves a combination of coupling reactions and ring-forming processes. The use of transition metal catalysts has proven to be particularly effective in achieving high yields and selectivities. For example, palladium-catalyzed cross-coupling reactions have been employed to assemble the thienopyridine core with the azetidine ring. These methods not only highlight the versatility of this compound but also underscore the importance of green chemistry principles in modern synthetic strategies.

From an environmental perspective, the development of sustainable methods for synthesizing 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine is a critical area of research. Efforts are being made to minimize waste generation and reduce energy consumption during production processes. Innovations in catalysis and reaction engineering are expected to play a pivotal role in achieving these goals while maintaining product quality.

In conclusion, 3-{5-chlorothieno[3,2-b]pyridin-2-yl}azetidine stands out as a versatile and intriguing molecule with applications spanning multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both academic and industrial settings. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to fields ranging from drug discovery to sustainable chemical synthesis.

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